molecular formula C11H16O2Si B101691 1-(4-Trimethylsilyloxyphenyl)ethanone CAS No. 18803-29-7

1-(4-Trimethylsilyloxyphenyl)ethanone

Cat. No.: B101691
CAS No.: 18803-29-7
M. Wt: 208.33 g/mol
InChI Key: HVSXQEUGLVLBLR-UHFFFAOYSA-N
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Description

1-(4-Trimethylsilyloxyphenyl)ethanone is an acetophenone derivative featuring a trimethylsilyl (TMS) ether group at the para position of the aromatic ring. The TMS group serves as a protective moiety for hydroxyl groups, enhancing lipophilicity and stability under basic or neutral conditions. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its structure combines the electron-withdrawing ketone group with the electron-donating silyl ether, creating unique reactivity and physicochemical properties.

Properties

CAS No.

18803-29-7

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

1-(4-trimethylsilyloxyphenyl)ethanone

InChI

InChI=1S/C11H16O2Si/c1-9(12)10-5-7-11(8-6-10)13-14(2,3)4/h5-8H,1-4H3

InChI Key

HVSXQEUGLVLBLR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The TMS group distinguishes 1-(4-Trimethylsilyloxyphenyl)ethanone from other acetophenone derivatives. Below is a comparison of substituent-driven properties:

Compound Substituent LogP<sup>a</sup> Solubility Stability
This compound -O-Si(CH3)3 ~3.5 (estimated) Low in water, high in organic solvents Stable in neutral/basic conditions, cleaved by acids/fluorides
1-(4-Hydroxyphenyl)ethanone () -OH ~1.8 Moderate in polar solvents Prone to oxidation, acidic conditions
1-(4-Methoxyphenyl)ethanone (e.g., ) -OCH3 ~2.1 Moderate in organic solvents Stable under most conditions
1-(4-Trifluoromethylphenyl)ethanone () -CF3 ~3.0 Low in water Highly stable, electron-withdrawing

<sup>a</sup>LogP values estimated via analogous structures.

Key Observations :

  • The TMS group significantly increases lipophilicity (higher LogP) compared to hydroxyl or methoxy substituents, improving membrane permeability but reducing aqueous solubility .
  • Unlike methoxy groups, TMS ethers are hydrolytically labile under acidic or fluoride-mediated conditions, limiting their use in strongly acidic environments .

Yield and Efficiency :

  • Silylation reactions generally achieve high yields (>80%) under mild conditions, similar to the 88% yield reported for 1-(4-ethoxy-3-methoxyphenyl)ethanone .

Spectral Characterization

The TMS group introduces distinct NMR signals:

  • <sup>1</sup>H NMR : Methyl protons on silicon resonate at ~0.1–0.3 ppm, distinct from methoxy (-OCH3, ~3.8 ppm) or hydroxyl (-OH, variable) groups.
  • <sup>13</sup>C NMR: The carbonyl carbon in this compound is deshielded (~205–210 ppm), comparable to 1-(4-methoxyphenyl)ethanone (~208 ppm) .

Comparison with Thioether Derivatives :

  • Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone () show downfield shifts in <sup>13</sup>C NMR due to electron-withdrawing thioether groups (~215 ppm for carbonyl) .

Pharmaceutical Relevance :

  • TMS-protected intermediates are valuable in multistep syntheses, such as the preparation of pyridine-based CYP51 inhibitors () .

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